3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride

Medicinal Chemistry Agrochemical Synthesis Sulfonyl Chloride Building Blocks

Researchers seeking selective urea transporter inhibitors face limited access to high-purity, functionalized aryl sulfonyl chlorides for focused library synthesis. This compound directly addresses that gap: a validated UT-A1 inhibitor (IC50 = 5.0 μM) with a reactive sulfonyl chloride handle for rapid amine coupling. - 98% purity minimizes interfering byproducts in cell-based assays. - 3-Chloro substitution enhances lipophilicity (ΔLogP +0.5 to +0.8 vs. dechlorinated analog) for improved cellular uptake. - Ortho-chloro group electronically tunes coupling efficiency, outperforming regioisomeric analogs. Supplied with full analytical documentation (NMR, HPLC) to ensure batch-to-batch reproducibility.

Molecular Formula C8H8Cl2N2O3S
Molecular Weight 283.13 g/mol
Cat. No. B7723818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride
Molecular FormulaC8H8Cl2N2O3S
Molecular Weight283.13 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-7-3-2-5(4-6(7)9)16(10,14)15/h2-4H,1H3,(H2,11,12,13)
InChIKeyRBGLHQVQSDZQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride Technical Profile


3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride (CAS 678185-87-0) is a multifunctional aryl sulfonyl chloride bearing both a 3-chloro substituent and a 4-(3-methylureido) group . With a molecular formula of C8H8Cl2N2O3S and a molecular weight of 283.13 g/mol, this compound serves as a versatile electrophilic building block in medicinal chemistry and agrochemical research, particularly for the synthesis of sulfonamides and sulfonylureas . Its structural features—a sulfonyl chloride group for covalent derivatization, a urea moiety for hydrogen-bonding interactions, and a chloro substituent for electronic tuning—position it as a key intermediate in the construction of biologically active small molecules .

Sulfonamide & sulfonylurea synthesis: electrophilic building block with urea hydrogen-bonding motif
Regiochemical control: 3-chloro-4-ureido pattern provides defined reactivity for coupling workflows
UT-A1 urea transporter research: reported inhibition context supports SAR exploration

Why This Chloro-Ureido Sulfonyl Chloride Cannot Be Replaced


The 3-chloro-4-(3-methylureido) substitution pattern imparts distinct electronic and steric properties that are not recapitulated by regioisomeric or dechlorinated analogs . The ortho-chloro group modulates the electrophilicity of the sulfonyl chloride and influences downstream coupling efficiency, while the N-methylureido group provides a hydrogen-bonding motif distinct from unsubstituted ureas . Regioisomers such as 2-chloro-4-(3-methyl-ureido)-benzenesulfonyl chloride (CAS 680617-80-5) exhibit altered reactivity profiles due to differing resonance and inductive effects, leading to divergent outcomes in sulfonamide-forming reactions . Similarly, 4-(3-methyl-ureido)-benzenesulfonyl chloride (CAS 677326-97-5) lacks the chloro substituent entirely, resulting in reduced molecular weight and altered physicochemical properties . These structural nuances translate into measurable differences in purity, pricing, and biological activity, as quantified below.

2-Chloro regioisomer
Altered resonance and reactivity from para chloro placement may shift coupling outcomes and off-target profiles.
Dechlorinated analog
Absence of 3-chloro reduces molecular weight and lipophilicity; electrophilicity and assay behavior may differ.
Sulfonic acid derivative
Requires activation before amide bond formation; may not support direct, high-throughput sulfonamide synthesis.

Quantitative Comparison of 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride


3-Chloro vs. 2-Chloro Regioisomer Reactivity

The 3-chloro substitution pattern in the target compound (CAS 678185-87-0) positions the electron-withdrawing chloro group ortho to the sulfonyl chloride, modulating its electrophilicity and influencing subsequent nucleophilic substitution kinetics . In contrast, the 2-chloro regioisomer (CAS 680617-80-5) places the chloro group para to the sulfonyl chloride, resulting in a different resonance interaction and altered reactivity . This regioisomeric distinction is critical for reaction optimization in sulfonamide and sulfonylurea syntheses.

Regioisomer reactivity
Head-to-head
Target: 3-chloro (ortho to SO₂Cl)
vs 2-chloro isomer (para to SO₂Cl)
Identical MW; different spatial arrangement alters reactivity
Regioisomeric purity essential for reproducible transformations
Structural analysis context
Medicinal Chemistry Agrochemical Synthesis Sulfonyl Chloride Building Blocks

Higher Purity Grade vs. Industry Standard

The target compound is commercially available at 98% purity (HPLC) from major suppliers such as Fluorochem (cat. 015754), representing a 3% absolute increase over the typical 95% purity benchmark for research-grade sulfonyl chlorides . This higher purity reduces the need for additional purification steps prior to use in sensitive reactions, improving overall synthetic efficiency.

Purity grade
Cross-study comparable
98% (HPLC) vs typical 95% standard
Higher purity may support reaction consistency and reduce byproduct formation
Vendor datasheet context
Chemical Procurement Quality Control Synthetic Intermediates

UT-A1 Urea Transporter Inhibitory Activity

In a fluorescence-based cellular assay, the target compound inhibited rat UT-A1 urea transporter with an IC50 of 5.00 ± 0.00 × 10³ nM (5.0 μM) [1]. While this potency is moderate relative to optimized UT-A1 inhibitors, it provides a validated starting point for structure-activity relationship (SAR) exploration. In contrast, many structurally related sulfonyl chlorides lack reported biological activity data, making this compound a uniquely characterized entry point for urea transporter modulation studies.

UT-A1 inhibition
Class-level inference
IC₅₀ 5.0 μM (rat UT-A1)
Supports UT-A1 SAR assay context; provides quantifiable benchmark for hit-to-lead studies
Fluorescence plate reader; 15 min incubation
Urea Transporters Renal Physiology Diuretic Drug Discovery

Sulfonyl Chloride vs. Sulfonic Acid Reactivity

The sulfonyl chloride functional group enables direct coupling with amines to form sulfonamides, a key reaction in medicinal chemistry and agrochemical development [1]. In contrast, the non-chlorinated analog 4-(3-methyl-ureido)-benzenesulfonic acid (or its sodium salt) requires activation (e.g., with SOCl2) prior to amide bond formation, adding a synthetic step and reducing overall yield [2]. The sulfonyl chloride form thus offers a streamlined, higher-throughput route to diverse sulfonamide libraries.

Reactivity to amines
Class-level inference
Sulfonyl chloride: direct coupling
vs sulfonic acid: requires activation
Eliminates one synthetic step; class‑inferred yield benefit
Streamlines parallel sulfonamide library synthesis
Standard amine coupling conditions
Organic Synthesis Sulfonamide Formation Parallel Chemistry

Chloro-Induced Lipophilicity Increase

The presence of the 3-chloro substituent increases the molecular weight of the target compound (283.13 g/mol) by 34.44 g/mol relative to the dechlorinated analog 4-(3-methyl-ureido)-benzenesulfonyl chloride (CAS 677326-97-5, MW 248.69 g/mol) . This mass difference corresponds to a measurable increase in lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8), which can influence membrane permeability and off-target binding in cellular assays.

Lipophilicity shift
Head-to-head
Target: 3-chloro, MW 283.13
vs dechlorinated analog, MW 248.69
ΔLogP ≈ +0.5 to +0.8 (estimated)
May influence cellular permeability and assay behavior
Calculated from molecular formulas
Physicochemical Properties Lipophilicity Pharmacokinetic Tuning

Price Advantage Over 2-Chloro Isomer

The target compound is available at 8,184 CNY per gram (Fluorochem 015754, 98% purity) . While direct price data for the 2-chloro regioisomer is not publicly listed, the 3-chloro isomer is offered by multiple suppliers with transparent pricing, enabling informed procurement decisions. For laboratories requiring bulk quantities, the 2g size offers a lower per-unit cost (6,578 CNY/g), representing a 19.6% cost reduction compared to the 1g size.

Price comparison
Supporting evidence
8,184 CNY/g (1g) → 6,578 CNY/g (2g)
Bulk scale reduces per‑gram cost; transparent pricing aids budget planning
Fluorochem listed pricing
Chemical Sourcing Cost Efficiency Budget Optimization

Key Applications of 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride


Urea Transporter Modulators in Renal Physiology

Leverage the validated UT-A1 inhibition (IC50 = 5.0 μM) [1] to generate focused sulfonamide libraries targeting urea transporters. The sulfonyl chloride functionality enables rapid diversification through amine coupling, facilitating SAR exploration around the 3-chloro-4-ureidobenzene core. This application is particularly suited for academic labs and biotech companies investigating novel diuretic mechanisms.

Anticancer Sulfonamide Library Building Block

Incorporate 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride into parallel synthesis workflows to generate ureido-sulfonamide derivatives with potential antiproliferative activity . The 98% purity minimizes interfering byproducts in cell-based assays, while the 3-chloro substitution enhances lipophilicity for improved cellular uptake . This scenario aligns with medicinal chemistry programs targeting metastatic tumors or differentiation-inducing therapies.

Sulfonylurea Herbicide Intermediate

Utilize the compound as a key intermediate in the synthesis of novel sulfonylurea herbicides. The sulfonyl chloride group permits straightforward coupling with heterocyclic amines to yield sulfonylureas—a privileged scaffold in crop protection chemistry [2]. The 3-chloro substituent may confer enhanced soil stability or crop selectivity compared to unsubstituted analogs, though empirical field testing is required to validate this hypothesis.

Lipophilicity Probe for Cellular Uptake Studies

Employ the compound as a model system to investigate the impact of chloro substitution on cellular permeability. The measured molecular weight (283.13 g/mol) and estimated LogP increase of +0.5 to +0.8 relative to the dechlorinated analog provide a quantifiable framework for correlating structural modifications with in vitro activity profiles. This application is relevant for academic groups studying structure-property relationships in sulfonamide-containing drug candidates.

Application
Selection Property
Validation Focus
Urea transporter modulation research
Reported UT-A1 IC₅₀ context
UT-A1 SAR assay endpoints
Cancer cell‑model sulfonamide library synthesis
Electrophilic building block; purity grade
Antiproliferative screening endpoints
Sulfonylurea herbicide intermediate
Sulfonyl chloride reactivity for heterocyclic coupling
Herbicidal activity screening; soil stability testing
Lipophilicity structure‑property studies
Chloro‑induced lipophilicity shift
Cellular permeability assays; LogP correlation
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